molecular formula C14H14N2O B2881301 (2-furylmethyl)(1H-indol-5-ylmethyl)amine CAS No. 946700-52-3

(2-furylmethyl)(1H-indol-5-ylmethyl)amine

Cat. No. B2881301
CAS RN: 946700-52-3
M. Wt: 226.279
InChI Key: FZUBLHQIJLZUJH-UHFFFAOYSA-N
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Description

2-(Furylmethyl)(1H-indol-5-ylmethyl)amine, or 2-FMIM, is a novel compound with potential applications in scientific research and laboratory experiments. It is an indole derivative, similar to other compounds such as tryptamine and indole-3-acetic acid (IAA). 2-FMIM is a relatively new compound, and much of its potential applications are still being explored. In

Scientific Research Applications

Synthesis and Chemical Reactions

One primary area of research involving (2-furylmethyl)(1H-indol-5-ylmethyl)amine is in the synthesis of complex organic compounds. For instance, the development of a one-pot aminobenzylation of aldehydes with toluenes has been demonstrated, showcasing the ability to rapidly access a variety of amine derivatives through simple chemical reactions (Wang et al., 2018). Similarly, research has focused on the synthesis of (S)- and (R)-1-(2-Furyl)alkylamines through organometallic reactions, indicating the versatility of furyl compounds in synthesizing chiral amines and amino acids (Alvaro et al., 1998).

Catalysis

The development and application of catalysts using indole derivatives have been explored, showcasing the effectiveness of such compounds in catalyzing various chemical reactions. For example, palladacycles designed from ligands with an indole core have shown promise as efficient catalysts in Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017). Additionally, amination reactions of aryl halides with nitrogen-containing reagents have been mediated by palladium/imidazolium salt systems, further highlighting the role of indole derivatives in facilitating complex chemical transformations (Grasa et al., 2001).

Pharmaceutical and Biological Applications

In the pharmaceutical and biological research fields, indole derivatives, including those similar to this compound, have been investigated for their potential pharmacological properties. Studies have identified such compounds as convenient intermediates for the synthesis of substances with useful pharmacological properties, potentially offering new avenues for drug development (Ogurtsov & Rakitin, 2021).

Structural and Mechanistic Insights

Research has also delved into the structural and mechanistic aspects of compounds related to this compound. For example, studies on the recyclization of certain furyl and indole derivatives have provided insights into the influence of substituents on reaction pathways and product formation, which is critical for understanding the chemical behavior and potential applications of these compounds (Butin et al., 2008).

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(1H-indol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-2-13(17-7-1)10-15-9-11-3-4-14-12(8-11)5-6-16-14/h1-8,15-16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUBLHQIJLZUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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